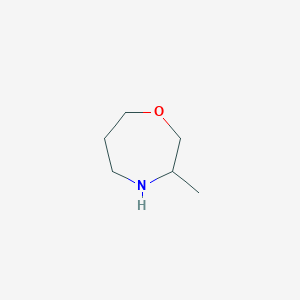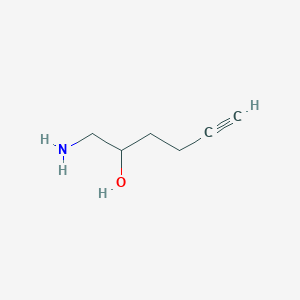
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Descripción general
Descripción
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is an organic compound with the CAS Number: 1365963-81-0 . It has a molecular weight of 167.16 . The IUPAC name for this compound is 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, which includes 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, has been achieved using multi-component one-pot and green synthetic methodologies . These methods have allowed for structural and functional modifications of the 1,4-DHP scaffold .Molecular Structure Analysis
The InChI code for 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is 1S/C8H9NO3/c1-5-3-6 (10)4-7 (8 (11)12)9 (5)2/h3-4H,1-2H3, (H,11,12) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Molecular Recognition and Hydrogen Bonding
One study highlights the importance of acid−amide intermolecular hydrogen bonding, where a pyridone derivative acts as its self-complement in molecular recognition, forming a hydrogen-bonded dimer. This dimerization, found in crystals, chloroform solution, and the gas phase, underscores the potential of DHP derivatives in understanding molecular recognition mechanisms (Wash et al., 1997).
Enantioselective Synthesis
DHP derivatives are instrumental in enantioselective synthesis, as illustrated by the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution processes. This approach provides a pathway to prepare enantiomers with high selectivity, highlighting the versatility of DHP structures in synthetic organic chemistry (Sobolev et al., 2002).
Complexation and Microenvironment Effects
Another study delves into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, emphasizing the effects of microenvironment on complexation behavior. The findings suggest that DHP derivatives can significantly alter binding affinities and selectivities, which is crucial for designing more effective molecular receptors (Zimmerman et al., 1991).
Diversity-Oriented Synthesis
DHP derivatives are also key in diversity-oriented synthesis. For instance, 1-Isocyano-2-dimethylamino-alkenes, related to DHP structures, serve as multifunctional reagents in organic synthesis, enabling the assembly of complex molecules like 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylic acid methyl ester derivatives and highly substituted thiazoles (Dömling & Illgen, 2004).
Catalysis and Synthetic Applications
The synthesis of carboxylic esters and lactones using benzoic anhydride derivatives demonstrates the power of mixed anhydride methods in organic synthesis, facilitated by basic catalysts like 4-(dimethylamino)pyridine. This method is notable for its high yields and chemoselectivity, showcasing the adaptability of DHP structures in catalysis and synthesis (Shiina et al., 2004).
Direcciones Futuras
The 1,4-DHP scaffold, which includes 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, has been highlighted for its diverse pharmaceutical applications . Future research will likely continue to explore the synthesis of 1,4-DHP compounds with structural and functional modifications, as well as their potential therapeutic applications .
Propiedades
IUPAC Name |
1,6-dimethyl-4-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAFNJVXTJKASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)



![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)







